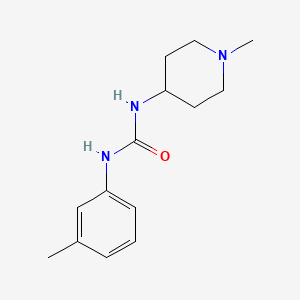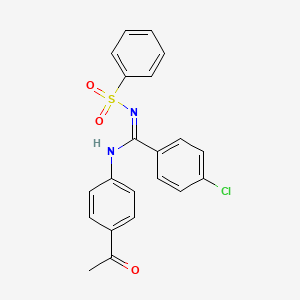![molecular formula C11H19N3O3S B5362847 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5362847.png)
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that has been found to have a variety of physiological and biochemical effects.
作用机制
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). It binds to the pore-forming subunit of the Ikr channel and inhibits the flow of potassium ions through the channel. This results in prolongation of the action potential duration and an increase in the refractory period of cardiac cells. This compound has also been found to inhibit other potassium channels, such as the ATP-sensitive potassium channel (KATP) and the inward rectifier potassium channel (Kir).
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been found to prolong the QT interval of the electrocardiogram, which can lead to cardiac arrhythmias. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, this compound has been found to have neuroprotective effects in animal models of stroke and epilepsy.
实验室实验的优点和局限性
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is a useful tool for studying the role of potassium channels in various physiological and pathological processes. Its selectivity for the Ikr channel makes it a valuable tool for investigating the mechanisms of cardiac arrhythmias. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, this compound has been found to have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine. One direction is to investigate the effects of this compound on other ion channels and receptors. Another direction is to develop more selective and potent potassium channel blockers that can be used in clinical settings. Finally, future research could focus on the development of new therapeutic strategies for the treatment of cardiac arrhythmias, epilepsy, and cancer based on the modulation of potassium channels.
合成方法
The synthesis of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with ethyl 4-chloro-3-oxobutanoate, followed by the reaction of the resulting intermediate with 4-pyrazole sulfonyl chloride. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is widely used in scientific research to study the role of potassium channels in various physiological and pathological processes. It has been found to be useful in studying the mechanisms of cardiac arrhythmias, epilepsy, and cancer. This compound has also been used to investigate the effects of potassium channel blockers on the nervous system and the cardiovascular system.
属性
IUPAC Name |
4-(1-ethylpyrazol-4-yl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-4-13-8-11(5-12-13)18(15,16)14-6-9(2)17-10(3)7-14/h5,8-10H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJYOFFQNITGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)


